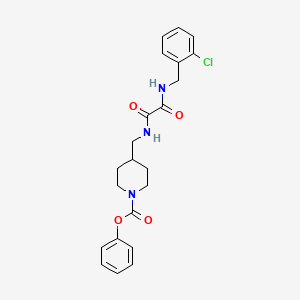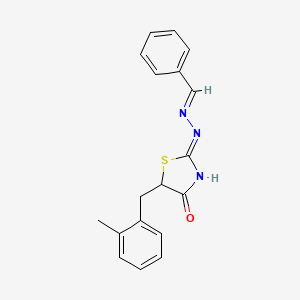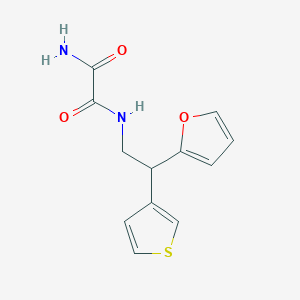
N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide, also known as THPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPP is a pyrazine derivative that is synthesized through a specific method, and it has been found to exhibit certain biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth, which may contribute to its potential as an anti-inflammatory and anti-tumor agent. This compound has also been shown to have antioxidant and neuroprotective effects, which may be due to its interactions with specific proteins in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects, including anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in inflammation and tumor growth, which may contribute to its anti-inflammatory and anti-tumor effects. This compound has also been shown to have antioxidant properties, which may protect cells from oxidative stress. In addition, this compound has been shown to have neuroprotective effects, which may be due to its interactions with specific proteins in the brain.
実験室実験の利点と制限
N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields of scientific research. However, this compound also has limitations, including its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide, including further studies on its mechanism of action, its potential as an anti-inflammatory and anti-tumor agent, and its neuroprotective effects. In addition, this compound may have potential applications in other fields of scientific research, such as drug discovery and development. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
合成法
N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,3-dichloropyrazine with 2-thiophenecarboxaldehyde, followed by reduction with sodium borohydride, and subsequent reaction with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained through purification and crystallization. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
科学的研究の応用
N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-tumor agent. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In biochemistry, this compound has been studied for its interactions with specific proteins and enzymes, which may lead to the development of new drugs and therapies.
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-10(11-2-1-7-18-11)3-4-15-12(17)9-8-13-5-6-14-9/h1-2,5-8,10,16H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCARKMSIWLJUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate](/img/no-structure.png)


![3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621982.png)

![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2621985.png)
![4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol](/img/structure/B2621986.png)


![6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine](/img/structure/B2621990.png)
![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621992.png)
![3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2621996.png)